molecular formula C8H19NO B13590443 4-(Tert-butoxy)butan-1-amine

4-(Tert-butoxy)butan-1-amine

Cat. No.: B13590443
M. Wt: 145.24 g/mol
InChI Key: QRZWANKQFGYRAH-UHFFFAOYSA-N
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Description

4-(Tert-butoxy)butan-1-amine is a primary amine featuring a tert-butoxy group (-O-C(CH₃)₃) at the fourth carbon of a butane chain. This compound is characterized by its sterically hindered tert-butoxy moiety, which imparts unique physicochemical properties, including enhanced lipophilicity and stability compared to smaller alkoxy groups. The tert-butoxy group is often employed as a protecting group for alcohols or amines due to its resistance to acidic and basic conditions .

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]butan-1-amine

InChI

InChI=1S/C8H19NO/c1-8(2,3)10-7-5-4-6-9/h4-7,9H2,1-3H3

InChI Key

QRZWANKQFGYRAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butoxy)butan-1-amine typically involves the reaction of 4-chlorobutan-1-amine with tert-butyl alcohol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the tert-butoxy group.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxy)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitro compounds or oximes.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride are often used.

    Substitution: Reagents like hydrochloric acid or sulfuric acid can facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro compounds, oximes.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

4-(Tert-butoxy)butan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 4-(Tert-butoxy)butan-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The tert-butoxy group provides steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name Key Functional Group Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications References
4-(Tert-butoxy)butan-1-amine Tert-butoxy (-O-C(CH₃)₃) C₈H₁₉NO 145.24 (estimated) High steric bulk; potential protecting group
4-((Tert-butyldimethylsilyl)oxy)butan-1-amine Silyl ether (-O-Si(CH₃)₂C(CH₃)₃) C₁₀H₂₅NOSi 203.40 Enhanced stability; used in silicon-based protecting strategies
4-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-1-amine Piperazine ring with 2-methoxyphenyl substituent C₁₅H₂₃N₃O 261.37 Pharmacological activity (e.g., receptor binding)
4-(Quinoxalin-2-yl)butan-1-amine Quinoxaline heterocycle C₁₂H₁₅N₃ 201.27 Potential use in fluorescent probes or catalysts
4-(5-Bromothiazol-2-yl)butan-1-amine Bromothiazole heterocycle C₇H₁₁BrN₂S 235.14 Electrophilic reactivity; halogenated intermediates
N-tert-butyl-4-(4-tert-butylphenoxy)butan-1-amine Dual tert-butyl groups C₁₈H₃₁NO 277.45 High lipophilicity; surfactant or polymer additive

Physicochemical and Reactivity Comparisons

  • Steric Effects : The tert-butoxy group in this compound provides significant steric hindrance, reducing nucleophilic attack at the adjacent carbon. In contrast, silyl ether analogues (e.g., 4-((Tert-butyldimethylsilyl)oxy)butan-1-amine) offer greater stability under basic conditions but require fluoride-based deprotection .
  • Electronic Effects : Piperazine-containing derivatives (e.g., 4-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-1-amine) exhibit basicity due to the nitrogen-rich ring, enabling interactions with biological targets such as serotonin or dopamine receptors .
  • Heterocyclic Moieties: Compounds like 4-(Quinoxalin-2-yl)butan-1-amine and 4-(5-Bromothiazol-2-yl)butan-1-amine introduce aromatic or halogenated heterocycles, enhancing π-π stacking or cross-coupling reactivity .

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